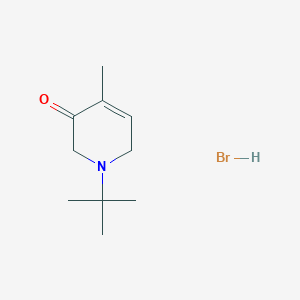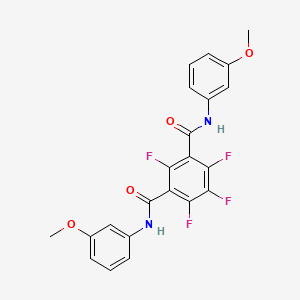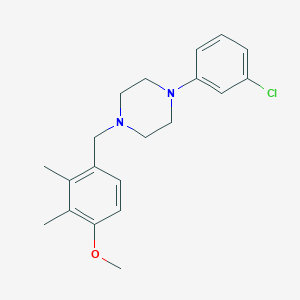
1-tert-butyl-4-methyl-1,6-dihydro-3(2H)-pyridinone hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-butyl-4-methyl-1,6-dihydro-3(2H)-pyridinone hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as TBN or TBN HBr and is a white crystalline powder that is soluble in water and ethanol.
作用機序
The mechanism of action of 1-tert-butyl-4-methyl-1,6-dihydro-3(2H)-pyridinone hydrobromide is not fully understood. However, it has been suggested that this compound may act as an antioxidant and neuroprotective agent. It may also modulate the activity of certain enzymes and receptors in the brain, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
1-tert-butyl-4-methyl-1,6-dihydro-3(2H)-pyridinone hydrobromide has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which may help in the treatment of neurodegenerative diseases. It has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the advantages of using 1-tert-butyl-4-methyl-1,6-dihydro-3(2H)-pyridinone hydrobromide in lab experiments is its potential therapeutic properties. This compound has shown promising results in the treatment of various diseases, making it an attractive target for further research. However, one of the limitations of using this compound is its limited solubility in certain solvents, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on 1-tert-butyl-4-methyl-1,6-dihydro-3(2H)-pyridinone hydrobromide. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand its potential therapeutic properties.
2. Investigation of the potential use of this compound in the treatment of other diseases, such as cancer and diabetes.
3. Development of more efficient synthesis methods for this compound to improve its bioavailability and efficacy.
4. Evaluation of the safety and toxicity of this compound in animal models and humans.
5. Exploration of the potential use of this compound in combination with other drugs for improved therapeutic outcomes.
Conclusion
In conclusion, 1-tert-butyl-4-methyl-1,6-dihydro-3(2H)-pyridinone hydrobromide is a chemical compound that has shown promising results in scientific research for its potential therapeutic properties. This compound has been studied for its use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other diseases.
合成法
1-tert-butyl-4-methyl-1,6-dihydro-3(2H)-pyridinone hydrobromide can be synthesized using various methods. One of the commonly used methods is the reaction of 1-tert-butyl-4-methyl-1,4-dihydropyridine-3,5-dicarboxylic acid with hydrobromic acid. This reaction yields 1-tert-butyl-4-methyl-1,6-dihydro-3(2H)-pyridinone hydrobromide as a white crystalline powder.
科学的研究の応用
1-tert-butyl-4-methyl-1,6-dihydro-3(2H)-pyridinone hydrobromide has been extensively studied for its potential therapeutic properties. This compound has shown promising results in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use in the treatment of cancer and diabetes.
特性
IUPAC Name |
1-tert-butyl-4-methyl-2,6-dihydropyridin-3-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.BrH/c1-8-5-6-11(7-9(8)12)10(2,3)4;/h5H,6-7H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDCBCCDDOLQON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCN(CC1=O)C(C)(C)C.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-4-methyl-2,6-dihydropyridin-3-one;hydrobromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[6-(4-chloro-3,5-dimethylphenoxy)hexyl]amino}ethanol](/img/structure/B4895363.png)
![1-(4-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4895367.png)


![3-chloro-4-[(4-ethylphenyl)amino]-1-(4-iodophenyl)-1H-pyrrole-2,5-dione](/img/structure/B4895404.png)
![8-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethoxy)quinoline](/img/structure/B4895405.png)

![N-(4-chlorophenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4895417.png)

![4-[4-(benzyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4895447.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895451.png)
![5-[6-(diethylamino)-3-pyridazinyl]-N-ethyl-2-methylbenzenesulfonamide](/img/structure/B4895465.png)

![1'-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4895472.png)